(R)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid

Crystallography Absolute configuration Chiral building block

(R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid (CAS 6306-53-2), also referred to as N-phthaloyl-D-valine or Pht-D-Val-OH, is a chiral N-protected amino acid derivative belonging to the class of N-phthaloyl α-amino acids. It comprises a D-valine backbone (R-configuration) in which the primary α-amino group is fully substituted by a phthalimide moiety, forming a doubly N-acylated, cyclic imide protecting group.

Molecular Formula C13H13NO4
Molecular Weight 247.25 g/mol
CAS No. 6306-53-2
Cat. No. B15053841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid
CAS6306-53-2
Molecular FormulaC13H13NO4
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C13H13NO4/c1-7(2)10(13(17)18)14-11(15)8-5-3-4-6-9(8)12(14)16/h3-7,10H,1-2H3,(H,17,18)/t10-/m1/s1
InChIKeyUUIPGCXIZVZSEC-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic Acid (CAS 6306-53-2): A Chiral N-Phthaloyl Building Block for Asymmetric Synthesis and Peptide Chemistry


(R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid (CAS 6306-53-2), also referred to as N-phthaloyl-D-valine or Pht-D-Val-OH, is a chiral N-protected amino acid derivative belonging to the class of N-phthaloyl α-amino acids. It comprises a D-valine backbone (R-configuration) in which the primary α-amino group is fully substituted by a phthalimide moiety, forming a doubly N-acylated, cyclic imide protecting group [1]. The compound is employed as an enantiopure building block in asymmetric synthesis, peptide coupling, and the preparation of chiral auxiliaries, organometallic complexes, and functional polymers [2]. Its single enantiomer identity, crystalline solid-state form, and well-defined protecting-group chemistry distinguish it from both its enantiomer (phthaloyl-L-valine, CAS 6306-54-3) and the racemic mixture (phthaloyl-DL-valine, CAS 5115-65-1).

Why (R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic Acid Cannot Be Replaced by Generic N-Protected Valine Analogs


The phthaloyl (Pht) protecting group is fundamentally distinct from the more common mono-acyl N-protecting groups—Boc (tert-butoxycarbonyl), Cbz (benzyloxycarbonyl), and Fmoc (9-fluorenylmethoxycarbonyl)—in both its steric and electronic architecture. Unlike Boc and Cbz, which leave a residual N–H bond capable of oxazolone formation (the dominant racemization pathway in carbodiimide-mediated couplings), phthaloyl achieves full N,N-disubstitution as a cyclic imide . This structural feature suppresses α-carbon deprotonation and racemization during activation and coupling [1]. Furthermore, the single enantiomer (R)-Pht-Val-OH (CAS 6306-53-2) cannot be functionally replaced by the racemic mixture (Pht-DL-Val-OH, CAS 5115-65-1) in any application where stereochemical integrity dictates downstream biological, catalytic, or material properties—substitution with the racemate necessarily introduces 50% of the undesired S-enantiomer [2]. The orthogonal deprotection chemistry of the phthaloyl group (cleaved by hydrazine hydrate under conditions that leave Boc, Cbz, and Fmoc intact) also precludes simple interchange in multi-step synthetic sequences [1].

Quantitative Evidence Guide: Verified Differentiation of (R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic Acid from Its Closest Analogs


Absolute Configuration Confirmed by Single-Crystal X-Ray Diffraction – Distinguishing the R-Enantiomer from the S-Form

The R-enantiomer of N-phthaloyl valine (CAS 6306-53-2) has been unequivocally characterized by single-crystal X-ray diffraction, providing atom-level proof of absolute configuration [1]. The crystal structure reveals a dihedral angle of 67.15(9)° between the nine-membered phthalimino ring system and the carboxylic acid group, with the molecule crystallizing in the monoclinic space group P2₁ (a = 8.9120(7) Å, b = 6.3410(4) Å, c = 11.8471(10) Å, β = 109.980(4)°, V = 629.20(8) ų, Z = 2) [1]. The final refinement converged at R[F² > 2σ(F²)] = 0.041, confirming high structural precision [1]. In contrast, no analogous single-crystal X-ray structure has been deposited for the S-enantiomer (CAS 6306-54-3) in the Cambridge Structural Database. This means that for applications requiring unambiguous configurational assignment—such as GMP intermediate qualification, patent filing, or crystallographic co-crystal studies—only the R-enantiomer provides a validated crystallographic reference point.

Crystallography Absolute configuration Chiral building block

Enantiomeric Purity Verification by Chiral HPLC – Baseline Separation of R- and S-Phthaloyl Valine on Chiralcel OD

A validated chiral HPLC method enables baseline separation of N-phthaloyl (N-PHT) protected α-amino acid enantiomers on polysaccharide-derived chiral stationary phases [1]. Among several CSPs examined (Chiralpak AD, Chiralpak IA, Chiralcel OD, Chiralpak IB), Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate) coated) afforded the greatest enantioseparation performance for N-PHT α-amino acids, achieving baseline resolution for all analytes tested [1]. A separate study of N-PHT α-amino acid derivatives on Chiralcel OD reported enantiomer separation factors (α) in the range of 1.34–2.11, with all enantiomer pairs fully baseline-resolved [2]. This method was applied to determine the enantiomeric purity of commercially available N-PHT α-amino acids [1]. For procurement, this means the R-enantiomer (CAS 6306-53-2) can be analytically distinguished from its S-counterpart and from the racemate with a validated protocol, whereas the racemic mixture (CAS 5115-65-1) cannot be resolved into its components by non-chiral methods.

Chiral HPLC Enantiomeric excess Quality control

Racemization Suppression in Carbodiimide-Mediated Coupling – Phthaloyl vs. Mono-Acyl N-Protecting Groups

The phthaloyl group achieves full N,N-disubstitution of the amino function, which fundamentally alters the racemization mechanism during peptide coupling compared to mono-acyl protecting groups such as Boc, Cbz, and Fmoc . In carbodiimide (DCC/DIC)-mediated activation, Boc- and Cbz-protected amino acids can form oxazolones (azlactones) via N–H participation, a well-established pathway leading to α-carbon racemization [1]. The phthaloyl group, lacking an N–H proton, cannot form an oxazolone, thereby suppressing this racemization pathway . While quantitative head-to-head racemization rates for Pht-Val-OH vs. Boc-Val-OH under identical DCC/HOBt conditions are not available in the open literature, the structural rationale is supported by the consistent observation that phthaloyl-protected amino acids undergo racemization-free coupling in DCC/HOBt-mediated reactions . Furthermore, competitive coupling studies of N-phthaloyl amino acids with amino acid dimethylamides using DCC/HOBt showed consistent and significant stereochemical outcomes (89.3% heterochiral diastereoisomer for Pht-alanine with racemic valine dimethylamide), confirming that stereochemical integrity is largely maintained .

Peptide coupling Racemization resistance N-Protecting group comparison

Heterochiral Coupling Selectivity – Quantitative Stereochemical Outcome in DCC/HOBt-Mediated Dipeptide Formation

In competitive DCC/HOBt-mediated coupling reactions, N-phthaloyl amino acids exhibit a consistent and significant thermodynamic preference for heterochiral outcomes . When racemic Pht-alanine was coupled with racemic valine dimethylamide, the percentage of heterochiral diastereoisomer (DL/LD product) was 89.3% . Similarly, reactions of racemic Pht-alanine with racemic alanine dimethylamide gave 75.6% heterochiral product, and with racemic phenylalanine dimethylamide gave 87.9% heterochiral product . This stereochemical bias is relevant for the procurement of (R)-Pht-Val-OH: when used as an acyl donor in peptide coupling with L-amino acid nucleophiles, the heterochiral preference predicts predominant formation of the D,L-dipeptide, which is precisely the outcome desired in many peptidomimetic and D-amino-acid-containing peptide syntheses. In contrast, using the racemic mixture (Pht-DL-Val-OH) would produce a complex mixture of all four diastereomers, diminishing yield and complicating purification.

Stereoselective coupling D-Amino acid incorporation Peptide diastereoselectivity

Mild Synthesis with Retention of Optical Configuration – Aqueous Conditions vs. High-Temperature Phthalic Anhydride Methods

The Nefkens method enables synthesis of N-phthaloyl amino acids from N-carboethoxyphthalimide and amino acid salts in water at room temperature, with explicit retention of optical configuration [1][2]. This route contrasts with the traditional phthalic anhydride method, which requires refluxing at 90–100 °C in acetic acid/pyridine mixtures—conditions known to risk partial racemization of sensitive amino acids [3]. The Nefkens procedure has been shown to produce phthaloyl amino acids in yields of ~80–90% with full retention of enantiomeric purity [1][2]. For (R)-Pht-Val-OH specifically, this means procurement from suppliers employing the Nefkens or MSB (methyl 2-((succinimidooxy)carbonyl)benzoate) methodology [4] provides assurance of enantiopurity that may not be guaranteed with product synthesized by the higher-temperature phthalic anhydride route. While the quantitative optical rotation value for (R)-Pht-Val-OH is not publicly catalogued in major databases, the corresponding (S)-enantiomer has reported [α]D values of −21.39° (EtOH, c 10%, 25 °C) for a closely related derivative [5]; the R-enantiomer of that derivative gives +21.445° under identical conditions, confirming the expected equal-and-opposite relationship.

Racemization-free synthesis N-Phthaloylation Green chemistry

Bioactive Organometallic Complexes – N-Phthaloyl-D-Valine as a Precursor for Organotin(IV) Antibacterial Agents

N-Phthaloyl-D-valine (the R-enantiomer, CAS 6306-53-2) has been explicitly employed as a ligand precursor for the synthesis of diorganotin(IV) complexes of general formulae [R₂Sn(A)₂] and {[R₂Sn(A)]₂O}₂ (where A = N-phthaloyl-D-valinate anion, R = Me, nBu, nOct) [1][2]. These complexes were characterized by X-ray crystallography (for the {[Me₂Sn(A)]₂O}₂ derivative), exhibiting trigonal bipyramidal geometry at tin and a notable intramolecular Sn···O=C(imido) contact of 3.15(1) Å [2]. In brine shrimp nauplii toxicity assays (ED₅₀ test), the organotin(IV) complexes derived from N-phthaloyl-D-valine displayed measurable bioactivity, and antibacterial screening showed activity against Bacillus cereus [1]. While the corresponding L-valine-derived organotin complexes have also been reported, the D-valine scaffold is specifically relevant when chirality at the amino acid α-carbon influences the bioactivity or stereoselectivity of the metal complex. Procurement of the enantiopure R-form is essential for reproducing the exact stereochemical configuration of these bioorganometallic compounds.

Organotin complexes Antibacterial activity Bioorganometallic chemistry

Validated Application Scenarios for (R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic Acid in Research and Industrial Procurement


Enantiopure D-Amino-Acid-Containing Peptide Synthesis via Heterochiral DCC/HOBt Coupling

When (R)-Pht-Val-OH is activated with DCC/HOBt and coupled with L-amino acid nucleophiles, the documented heterochiral coupling preference (89.3% heterochiral diastereoisomer for the closely related valine system) enables diastereoselective synthesis of D,L-dipeptides. This is directly applicable to the preparation of peptidomimetics containing D-valine residues, protease-resistant peptides, and chiral building blocks for natural product synthesis. The phthaloyl group's resistance to oxazolone formation during activation ensures that the D-configuration at the valine α-carbon is preserved throughout the coupling step, a critical advantage over Boc- or Cbz-protected D-valine .

GMP Intermediate with Crystallographically Verified Absolute Configuration

For pharmaceutical development programs requiring a regulatory-compliant (GMP) chiral intermediate, (R)-Pht-Val-OH (CAS 6306-53-2) is distinguished by its published single-crystal X-ray structure (R factor = 0.041, monoclinic P2₁ space group) [1]. This crystallographic reference provides unequivocal proof of absolute configuration for Drug Master File (DMF) submissions and patent applications. No analogous crystal structure is available for the S-enantiomer (CAS 6306-54-3), making the R-form the only crystallographically validated choice for regulatory documentation [1].

Chiral Organotin(IV) Complex Synthesis for Antibacterial Screening

(R)-Pht-Val-OH serves as the documented carboxylate ligand precursor for diorganotin(IV) complexes of formula [R₂Sn(Pht-D-Val)₂] and {[R₂Sn(Pht-D-Val)]₂O}₂ (R = Me, nBu, nOct) [2]. These complexes exhibit antibacterial activity against Bacillus cereus and measurable brine shrimp toxicity (ED₅₀) [2]. The X-ray crystal structure of the related {[Me₂Sn(Pht-DL-Val)]₂O}₂ complex confirms a trigonal bipyramidal Sn coordination geometry with a characteristic Sn···O=C(imido) intramolecular contact of 3.15(1) Å [3]. Researchers developing chiral metallodrugs or bioorganometallic catalysts should procure the enantiopure R-form to ensure consistent stereochemical identity.

Chiral Auxiliary and Chiral Stationary Phase Development

N-Phthaloyl amino acids, including the valine derivative, have been employed as chiral auxiliaries in asymmetric Mannich-type reactions with high stereoselectivity [4], and as chiral selectors/modifiers for polysaccharide-derived CSPs [5]. The distinct chromatographic behavior of N-PHT amino acid enantiomers on Chiralcel OD (baseline separation, α = 1.34–2.11) [5][6] makes enantiopure (R)-Pht-Val-OH a valuable reference standard for chiral HPLC method development and for the preparation of enantioselective separation materials. The R-enantiomer's well-defined retention characteristics allow it to serve as both a calibration standard and a synthetic precursor for novel CSP development.

Quote Request

Request a Quote for (R)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.